3-((3,5-bis(trifluoromethyl)phenyl)amino)-4-(((1S,2S)-1,2-diphenyl-2-(pyrrolidin-1-yl)ethyl)amino)cyclobut-3-ene-1,2-dione
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Overview
Description
3-((3,5-bis(trifluoromethyl)phenyl)amino)-4-(((1S,2S)-1,2-diphenyl-2-(pyrrolidin-1-yl)ethyl)amino)cyclobut-3-ene-1,2-dione is a complex organic compound characterized by its unique cyclobutene structure and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3,5-bis(trifluoromethyl)phenyl)amino)-4-(((1S,2S)-1,2-diphenyl-2-(pyrrolidin-1-yl)ethyl)amino)cyclobut-3-ene-1,2-dione typically involves multi-step organic reactions. The process begins with the preparation of the cyclobutene core, followed by the introduction of the amino and phenyl groups through nucleophilic substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce large quantities of the compound while maintaining quality control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding cyclobutene chemistry and exploring new synthetic methodologies.
Biology and Medicine
In the field of biology and medicine, the compound’s potential as a therapeutic agent is investigated. Its ability to interact with biological targets makes it a candidate for drug development, particularly in areas such as cancer and infectious diseases.
Industry
In industry, the compound’s properties are leveraged for the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 3-((3,5-bis(trifluoromethyl)phenyl)amino)-4-(((1S,2S)-1,2-diphenyl-2-(pyrrolidin-1-yl)ethyl)amino)cyclobut-3-ene-1,2-dione exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. The compound’s structure allows it to bind to enzymes, receptors, and other proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 3-((3,5-bis(trifluoromethyl)phenyl)amino)-4-(((1S,2S)-1,2-diphenyl-2-(pyrrolidin-1-yl)ethyl)amino)cyclobut-3-ene-1,2-dione can be compared with other cyclobutene derivatives and compounds containing trifluoromethyl groups.
Uniqueness
The uniqueness of this compound lies in its combination of a cyclobutene core with multiple functional groups, including trifluoromethyl and diphenyl groups
References
For further reading and detailed information, you can refer to the Royal Society of Chemistry .
Properties
Molecular Formula |
C30H25F6N3O2 |
---|---|
Molecular Weight |
573.5 g/mol |
IUPAC Name |
3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1S,2S)-1,2-diphenyl-2-pyrrolidin-1-ylethyl]amino]cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C30H25F6N3O2/c31-29(32,33)20-15-21(30(34,35)36)17-22(16-20)37-24-25(28(41)27(24)40)38-23(18-9-3-1-4-10-18)26(39-13-7-8-14-39)19-11-5-2-6-12-19/h1-6,9-12,15-17,23,26,37-38H,7-8,13-14H2/t23-,26-/m0/s1 |
InChI Key |
DFHJYNGKEORMSN-OZXSUGGESA-N |
Isomeric SMILES |
C1CCN(C1)[C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)NC4=C(C(=O)C4=O)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
C1CCN(C1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)NC4=C(C(=O)C4=O)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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